![molecular formula C51H33N3 B14225188 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine CAS No. 792924-35-7](/img/structure/B14225188.png)
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with three phenyl groups, each further substituted with naphthyl groups. Its intricate structure makes it a valuable material in organic electronics and optoelectronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclotrimerization of nitriles in the presence of a suitable catalyst. The reaction conditions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and tailored to the capabilities of the manufacturing facility.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the phenyl or naphthyl rings.
Applications De Recherche Scientifique
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent electronic properties
Mécanisme D'action
The mechanism by which 2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine exerts its effects involves interactions with various molecular targets. Its triazine core can participate in electron transfer processes, while the phenyl and naphthyl groups can engage in π-π stacking interactions. These properties make it an effective material in electronic applications, where it can facilitate charge transport and improve device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-Tris[2-naphthyl(phenyl)amino]triphenylamine: Known for its use in OLEDs as a hole transport material.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Another compound used in organic electronics.
Uniqueness
2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine stands out due to its triazine core, which provides unique electronic properties not found in similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry .
Propriétés
Numéro CAS |
792924-35-7 |
|---|---|
Formule moléculaire |
C51H33N3 |
Poids moléculaire |
687.8 g/mol |
Nom IUPAC |
2,4,6-tris(4-naphthalen-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C51H33N3/c1-4-10-43-31-46(28-19-34(43)7-1)37-13-22-40(23-14-37)49-52-50(41-24-15-38(16-25-41)47-29-20-35-8-2-5-11-44(35)32-47)54-51(53-49)42-26-17-39(18-27-42)48-30-21-36-9-3-6-12-45(36)33-48/h1-33H |
Clé InChI |
DNFJJAGXAJRIJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6)C8=CC=C(C=C8)C9=CC1=CC=CC=C1C=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


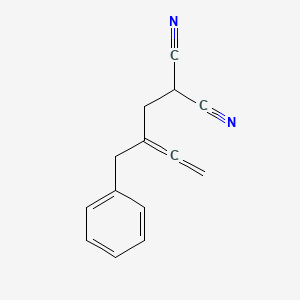
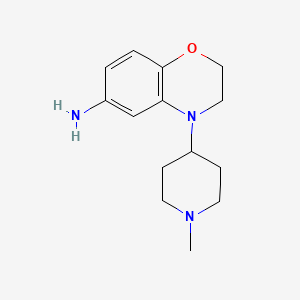
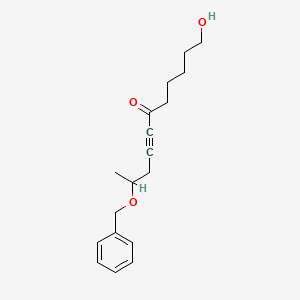
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
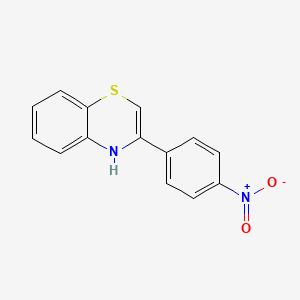
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
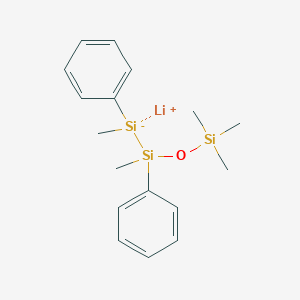
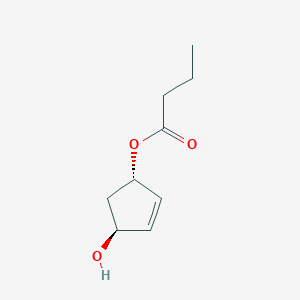
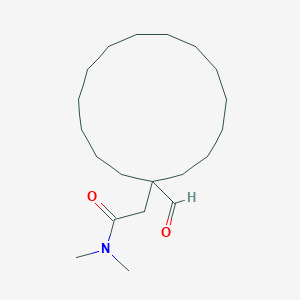
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)

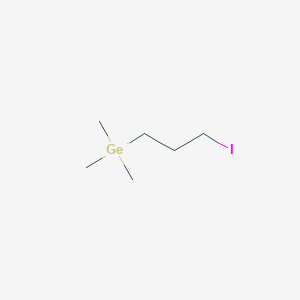
![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)
![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
